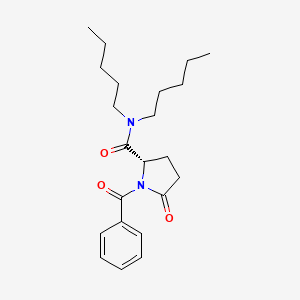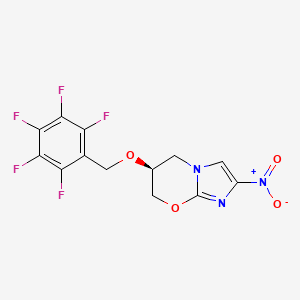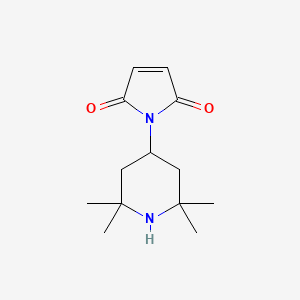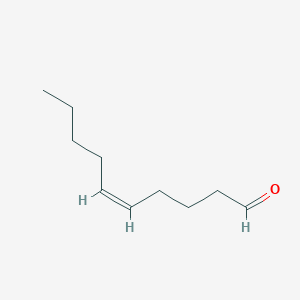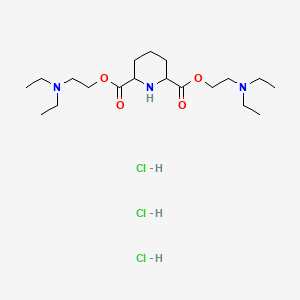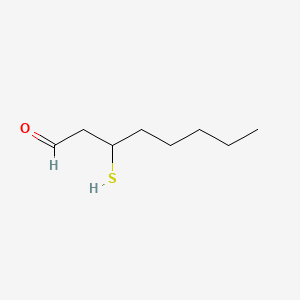
2,13-Dimethyl-6,9-dioxo-5,10-dioxa-2,13-dithioniatetradecane diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,13-Dimethyl-6,9-dioxo-5,10-dioxa-2,13-dithioniatetradecane diiodide is a complex organic compound with the molecular formula C12H24IO4S2. This compound is characterized by its unique structure, which includes two iodine atoms and multiple oxygen and sulfur atoms. It is primarily used in research settings due to its specific chemical properties.
准备方法
合成路线和反应条件
2,13-二甲基-6,9-二氧代-5,10-二氧杂-2,13-二硫代十四烷二碘化物的合成通常涉及多个步骤,从制备中间体化合物开始。反应条件通常需要控制温度和使用特定的溶剂,以确保获得所需的产物。详细的合成路线通常是专有的,并且根据所需的纯度和产量而有所不同。
工业生产方法
由于其专门的应用,该化合物的工业生产并不常见。当在更大规模上生产时,它涉及类似的合成路线,但具有优化的反应条件,以最大限度地提高产量并减少杂质。使用先进的纯化技术,如色谱法,对于达到所需的纯度水平至关重要。
化学反应分析
反应类型
2,13-二甲基-6,9-二氧代-5,10-二氧杂-2,13-二硫代十四烷二碘化物经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用高锰酸钾等氧化剂。
还原: 可以使用氢化铝锂等还原剂还原该化合物。
取代: 化合物中的卤素原子可以使用亲核取代反应被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 氢化铝锂,硼氢化钠。
溶剂: 丙酮,乙醇和其他有机溶剂。
形成的主要产物
从这些反应中形成的主要产物取决于使用的特定条件和试剂。例如,氧化可能会产生亚砜或砜,而还原可能会产生硫醇或硫醚。
科学研究应用
2,13-二甲基-6,9-二氧代-5,10-二氧杂-2,13-二硫代十四烷二碘化物在科学研究中有几种应用:
化学: 用作有机合成的试剂,以及某些反应的催化剂。
生物学: 对其潜在的生物活性及其与生物分子的相互作用进行了研究。
医药: 探索其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发新材料,以及作为专门工业过程中的组分。
作用机理
2,13-二甲基-6,9-二氧代-5,10-二氧杂-2,13-二硫代十四烷二碘化物的作用机制涉及其与特定分子靶标的相互作用。这些相互作用会导致各种生化途径的调节。例如,其潜在的抗菌活性可能来自破坏细菌细胞膜或抑制必需酶。
作用机制
The mechanism of action of 2,13-Dimethyl-6,9-dioxo-5,10-dioxa-2,13-dithioniatetradecane diiodide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, its potential antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
相似化合物的比较
类似化合物
- 二甲基 6,6’-((2,2,13,13-四甲基-4,11-二氧代-3,12-二氧杂-6,9-二氮杂十四烷-6,9-二基)双(亚甲基))二吡啶甲酸酯
- 10,14-二氧杂-2,6,18,22-四氮杂二十三烷二酸,12-(13,13-二甲基-5,11-二氧代-2,12-二氧杂-6,10-二氮杂十四烷-1-基)-7,17-二氧代-12-[(苯甲氧基)羰基]氨基
独特性
2,13-二甲基-6,9-二氧代-5,10-二氧杂-2,13-二硫代十四烷二碘化物是独特的,因为它具有特定的官能团组合和碘原子的存在。这种结构赋予了独特的化学性质,使其在研究和工业中具有专门的应用价值。
属性
CAS 编号 |
4727-45-1 |
|---|---|
分子式 |
C12H24I2O4S2 |
分子量 |
550.3 g/mol |
IUPAC 名称 |
2-[4-(2-dimethylsulfonioethoxy)-4-oxobutanoyl]oxyethyl-dimethylsulfanium;diiodide |
InChI |
InChI=1S/C12H24O4S2.2HI/c1-17(2)9-7-15-11(13)5-6-12(14)16-8-10-18(3)4;;/h5-10H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
HJQTYMDWVQMHLX-UHFFFAOYSA-L |
规范 SMILES |
C[S+](C)CCOC(=O)CCC(=O)OCC[S+](C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


